molecular formula C13H24O B12669389 4,5,6,7,7-Pentamethyloct-4-en-3-one CAS No. 81786-78-9

4,5,6,7,7-Pentamethyloct-4-en-3-one

Cat. No.: B12669389
CAS No.: 81786-78-9
M. Wt: 196.33 g/mol
InChI Key: RJMPLNRTACPFQN-MDZDMXLPSA-N
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Description

4,5,6,7,7-Pentamethyloct-4-en-3-one is an organic compound with the molecular formula C13H24O It is characterized by its unique structure, which includes a double bond and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7,7-Pentamethyloct-4-en-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as alkenes and ketones.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

    Purification: After the reaction, the product is purified using techniques such as distillation or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7,7-Pentamethyloct-4-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum (Pt) are employed to facilitate various reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or acids, while reduction can produce alkanes.

Scientific Research Applications

4,5,6,7,7-Pentamethyloct-4-en-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5,6,7,7-Pentamethyloct-4-en-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetramethyloct-4-en-3-one: Similar in structure but with one less methyl group.

    4,5,6,7,7-Hexamethyloct-4-en-3-one: Similar in structure but with one additional methyl group.

Uniqueness

4,5,6,7,7-Pentamethyloct-4-en-3-one is unique due to its specific arrangement of methyl groups and the presence of a double bond. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

CAS No.

81786-78-9

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

(E)-4,5,6,7,7-pentamethyloct-4-en-3-one

InChI

InChI=1S/C13H24O/c1-8-12(14)10(3)9(2)11(4)13(5,6)7/h11H,8H2,1-7H3/b10-9+

InChI Key

RJMPLNRTACPFQN-MDZDMXLPSA-N

Isomeric SMILES

CCC(=O)/C(=C(\C)/C(C)C(C)(C)C)/C

Canonical SMILES

CCC(=O)C(=C(C)C(C)C(C)(C)C)C

Origin of Product

United States

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